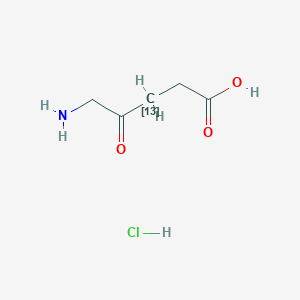

5-amino-4-oxo(313C)pentanoic acid;hydrochloride

Beschreibung

BenchChem offers high-quality 5-amino-4-oxo(313C)pentanoic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-4-oxo(313C)pentanoic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-amino-4-oxo(313C)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHFONARZHCSET-YTBWXGASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH2]C(=O)CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5-Amino-4-oxo(3-¹³C)pentanoic Acid Hydrochloride: Applications in Modern Metabolic Research

This guide provides an in-depth exploration of 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride, a stable isotope-labeled compound pivotal for advanced research in cellular metabolism and drug development. We will delve into its synthesis, characterization, and, most critically, its application as a tracer in metabolic pathways, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Isotopic Labeling in Biological Systems

5-Aminolevulinic acid (ALA), or 5-amino-4-oxopentanoic acid, is a crucial endogenous non-proteinogenic amino acid.[1][2] It serves as the initial compound in the porphyrin synthesis pathway, leading to the production of essential molecules like heme and chlorophyll.[3] The hydrochloride salt of ALA is commonly used to enhance its stability and solubility.[4]

The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific position within the ALA molecule, creates a powerful tool for metabolic research. Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of experimental settings, including in vivo studies.[5][6] The strategic placement of the ¹³C label, in this case at the third carbon position (3-¹³C), allows for the precise tracking of the molecule and its metabolites through complex biochemical pathways using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][7] This enables researchers to elucidate metabolic fluxes, identify novel metabolites, and understand the metabolic fate of ALA and its derivatives in various biological systems.[8][9]

While a specific CAS number for 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride is not readily found in public databases, the CAS number for its unlabeled counterpart, 5-aminolevulinic acid hydrochloride, is 5451-09-2 .[4][10][11] A general CAS number for 5-Amino-4-oxopentanoic Acid-¹³C Hydrochloride has been listed as 129720-95-2, although the specific position of the ¹³C is not designated. Researchers should meticulously verify the isotopic position and purity with the supplier.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-aminolevulinic acid hydrochloride. The isotopic labeling with ¹³C at the C3 position will result in a slight increase in molecular weight, which is a critical parameter for mass spectrometry-based analysis.

| Property | Value | Source |

| Chemical Formula | C₅H₁₀ClNO₃ | [4][10][11] |

| Molecular Weight (unlabeled) | 167.59 g/mol | [4][10][11] |

| Molecular Weight (3-¹³C labeled) | ~168.59 g/mol | Calculated |

| Appearance | White to off-white solid | [4] |

| Melting Point | 147-149 °C | [12] |

| Solubility | Soluble in water | |

| IUPAC Name | 5-amino-4-oxopentanoic acid hydrochloride | [11] |

Synthesis and Characterization

The synthesis of isotopically labeled compounds like 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride requires specialized chemical methods. While several routes for the synthesis of unlabeled ALA hydrochloride have been reported, including the hydrogenation of 5-nitrolevulinic acid derivatives, the introduction of a ¹³C label at a specific position necessitates the use of a ¹³C-labeled precursor in the synthetic scheme.[10][12]

One potential synthetic approach involves the use of a ¹³C-labeled starting material that will ultimately form the C3 position of the pentanoic acid backbone. The overall synthesis must be carefully designed to ensure high isotopic enrichment and chemical purity of the final product.

Characterization Workflow:

The identity and purity of 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride must be rigorously confirmed before its use in metabolic studies. The following experimental workflow is recommended:

Caption: Workflow for the synthesis and characterization of 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride.

Step-by-Step Characterization Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the overall chemical structure and assess for the presence of any proton-bearing impurities.

-

¹³C NMR: Crucial for verifying the specific incorporation of the ¹³C label at the C3 position. The signal corresponding to the C3 carbon will exhibit a significantly enhanced intensity compared to the natural abundance ¹³C signals of the other carbons.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

To determine the exact mass of the molecule, which will confirm the incorporation of the ¹³C isotope.

-

To quantify the isotopic enrichment, ensuring a high percentage of the labeled compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

To assess the chemical purity of the compound, separating it from any unreacted starting materials or byproducts. A purity of ≥97% is generally recommended for metabolic studies.[4]

-

Applications in Metabolic Research and Drug Development

The primary application of 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride is as a metabolic tracer. By introducing this labeled compound into a biological system (e.g., cell culture, animal models), researchers can track its metabolic fate.

Metabolic Pathway Tracing:

The porphyrin synthesis pathway is a well-established metabolic route for ALA. The introduction of 5-amino-4-oxo(3-¹³C)pentanoic acid allows for the direct observation of its conversion into downstream metabolites.

Caption: The porphyrin synthesis pathway, which can be traced using ¹³C-labeled ALA.

Experimental Workflow for a Cell-Based Metabolic Study:

-

Cell Culture: Culture the cells of interest to a desired confluency.

-

Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride.

-

Time-Course Incubation: Incubate the cells for various time points to monitor the progression of the label through the metabolic pathway.

-

Metabolite Extraction: Harvest the cells and perform a metabolite extraction procedure (e.g., using a methanol/water/chloroform solvent system).

-

LC-MS/MS Analysis: Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the ¹³C-labeled metabolites.

-

Data Analysis: Process the mass spectrometry data to determine the isotopic enrichment in downstream metabolites and calculate metabolic flux rates.

Drug Development Insights:

In the context of drug development, ALA is utilized in photodynamic therapy (PDT).[10] ALA itself is not the active photosensitizer but is metabolized to Protoporphyrin IX (PpIX), which is.[1][10] By using ¹³C-labeled ALA, researchers can:

-

Quantify PpIX Production: Accurately measure the rate and extent of PpIX synthesis in different cell types or tissues.

-

Investigate Drug Interactions: Determine if other drugs enhance or inhibit the conversion of ALA to PpIX, thereby modulating the efficacy of PDT.

-

Personalized Medicine: Potentially assess an individual's metabolic capacity to produce PpIX from ALA, paving the way for personalized PDT dosing strategies.

Conclusion

5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride is a valuable tool for researchers seeking to unravel the complexities of cellular metabolism. Its application as a stable isotope tracer provides a safe and precise method for elucidating metabolic pathways, quantifying metabolic fluxes, and gaining deeper insights into the mechanism of action of ALA-based therapies. The rigorous synthesis and characterization of this compound are paramount to ensure the reliability and reproducibility of experimental findings. As analytical technologies continue to advance, the use of specifically labeled compounds like 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride will undoubtedly play an increasingly important role in both fundamental biological research and the development of novel therapeutic strategies.

References

-

J&K Scientific. 5-Amino-4-oxopentanoic acid benzyl ester hydrochloride | 163271-32-7. [Link]

-

Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674–1691. [Link]

-

Patti, G. J., Tautenhahn, R., & Siuzdak, G. (2012). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 3, 117. [Link]

- Google Patents. (2001). RU2146667C1 - Method of synthesis of 5-aminolevulinic (5-amino-4-oxopentanoic) acid hydrochloride.

-

Grankvist, K., Watrous, J. D., Lagerborg, K. A., Ly, M., & Jain, M. (2018). Profiling the metabolism of human cells by deep ¹³C labeling. eLife, 7, e36866. [Link]

-

Hellerstein, M. K., & Murphy, E. J. (2012). Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Metabolomics, 1(1), 1000e101. [Link]

- Google Patents. (2017). CN107522627A - A kind of preparation method of 5 aminovaleric acid hydrochloride.

-

PubChem. 5-Amino-4-oxopentanoic acid;hydron;chloride. [Link]

-

PubChem. 5-Aminolevulinic acid. [Link]

-

PubChem. 5-amino-4-oxo(5-¹³C)pentanoic acid. [Link]

-

SIELC Technologies. 5-Amino-4-Oxopentanoic Acid. [Link]

-

precisionFDA. 5-AMINO-4-(4-AMINO-1-OXOISOINDOLIN-2-YL)-5-OXOPENTANOIC ACID. [Link]

Sources

- 1. 5-Aminolevulinic Acid | C5H9NO3 | CID 137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-4-Oxopentanoic Acid | SIELC Technologies [sielc.com]

- 3. CN107522627A - A kind of preparation method of 5 aminovaleric acid hydrochloride - Google Patents [patents.google.com]

- 4. file.chemscene.com [file.chemscene.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. 5-Aminolevulinic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. 5-Amino-4-oxopentanoic acid;hydron;chloride | C5H10ClNO3 | CID 71773380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. RU2146667C1 - Method of synthesis of 5-aminolevulinic (5-amino-4-oxopentanoic) acid hydrochloride - Google Patents [patents.google.com]

[3-13C]5-aminolevulinic acid HCl chemical properties and stability

The following technical guide details the chemical properties, stability profile, and experimental applications of [3-13C]5-Aminolevulinic Acid Hydrochloride ([3-13C]5-ALA HCl) .

Chemical Properties, Stability Protocols, and Metabolic Applications

Executive Summary

[3-13C]5-Aminolevulinic Acid HCl is a stable isotope-labeled isotopomer of the heme precursor 5-ALA. While chemically identical to the non-labeled compound in terms of reactivity, its utility lies in Metabolic Flux Analysis (MFA) and NMR spectroscopy , where the Carbon-13 label at the C3 position serves as a non-exchangeable tracer for heme biosynthesis and porphyrin metabolism.

Critical Handling Warning: Like its unlabeled counterpart, [3-13C]5-ALA is thermodynamically unstable in neutral-to-basic aqueous solutions, rapidly dimerizing into pyrazine derivatives. Strict adherence to acidic pH and low-temperature storage is required to prevent label loss and chemical degradation.

Chemical Identity & Physicochemical Properties[1][2]

Structural Definition

-

Systematic Name: 5-amino-4-oxopentanoic acid hydrochloride ([3-13C]-labeled)

-

Label Position: Carbon-3 (Methylene group

to the ketone and -

Numbering Convention: HOOC(1)-CH2(2)-13CH2(3) -C(=O)(4)-CH2(5)-NH2

Key Properties Table

| Property | Value / Description | Notes |

| Molecular Formula | C4[13C]H10ClNO3 | HCl salt form |

| Molecular Weight | ~168.6 g/mol | +1 Da mass shift vs. unlabeled (167.6) |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | Highly soluble in water (>50 mg/mL), DMSO | Poorly soluble in non-polar solvents |

| Melting Point | 150–156 °C (with decomposition) | Similar to unlabeled standard |

| pKa Values | pKa1 (COOH) ≈ 4.0; pKa2 (NH3+) ≈ 8.0 | Zwitterionic at neutral pH |

| 13C-NMR Shift (C3) | ~35–37 ppm (Target Resonance) | Large 1JCH coupling (~130 Hz) observed |

Stability Profile & Degradation Mechanism

The Core Challenge: The primary failure mode for 5-ALA experiments is the inadvertent dimerization of the compound before it enters the metabolic pathway. This reaction is pH-dependent and irreversible .

The Dimerization Pathway (Pyrazine Formation)

At physiological pH (7.4) and above, two molecules of 5-ALA condense to form a dihydropyrazine intermediate (DHPY), which subsequently oxidizes to a stable pyrazine (PY). This destroys the biological precursor activity.

Mechanism:

-

Condensation: Two 5-ALA molecules undergo intermolecular condensation (Schiff base formation between amine and ketone).

-

Cyclization: Formation of 2,5-dicarboxyethyl-3,6-dihydropyrazine (DHPY).

-

Oxidation: DHPY oxidizes (often utilizing dissolved oxygen) to 2,5-dicarboxyethylpyrazine (PY).

Visualization of Degradation Logic

The following diagram illustrates the critical stability thresholds and the degradation pathway.

Caption: Stability decision tree showing the irreversible degradation of 5-ALA into pyrazine derivatives at neutral pH.

Stability Factors

-

pH: Maximum stability is at pH < 5 . At pH 7.4, half-life in solution can be as short as 3–6 hours at room temperature.

-

Temperature: Degradation follows Arrhenius kinetics. Solutions at 4°C degrade significantly slower than at 37°C, but fresh preparation is mandatory for neutral solutions.

-

Concentration: The dimerization is a second-order reaction . Higher concentrations (>10 mM) degrade disproportionately faster than dilute solutions.

Handling & Storage Protocols

To ensure the integrity of the [3-13C] label and the chemical purity of the precursor, follow these "Gold Standard" protocols.

Storage (Solid State)

-

Condition: -20°C or lower.

-

Protection: Desiccated and protected from light.

-

Shelf Life: >2 years if kept dry. Hydrolysis is negligible in the solid state.

Reconstitution Workflow (For In Vitro/In Vivo Use)

Do NOT store neutral stock solutions.

-

Weighing: Weigh the [3-13C]5-ALA HCl powder rapidly to minimize moisture uptake (hygroscopic).

-

Solvent: Dissolve in 0.1 M HCl or acidic buffer (pH < 5) if storage is required for >1 hour.

-

Neutralization (Immediately prior to use):

-

Add NaOH or buffer (e.g., Phosphate Buffered Saline) to reach pH 7.0–7.4.

-

Time Limit: Use within 30 minutes of neutralization.

-

Filtration: Sterile filter (0.22 µm) after neutralization if used for cell culture.

-

Applications in Research

Metabolic Flux Analysis (MFA)

[3-13C]5-ALA is the preferred tracer for dissecting the heme biosynthetic pathway.

-

Pathway Tracking: The 13C label at C3 is incorporated into Porphobilinogen (PBG) at specific positions (C2 and C11 of the pyrrole ring system) and subsequently into Protoporphyrin IX .

-

Detection:

-

NMR: The [3-13C] label provides a distinct singlet (decoupled) or doublet (coupled) that can be distinguished from the natural abundance background (1.1%).

-

Mass Spectrometry (LC-MS): Tracks the M+1 mass shift in downstream metabolites (PBG, Uroporphyrinogen, Coproporphyrinogen).

-

Experimental Workflow: Heme Synthesis Tracking

Caption: Incorporation of [3-13C]5-ALA into the heme pathway. Two ALA molecules condense to form one PBG ring, carrying the label into the tetrapyrrole macrocycle.

Hyperpolarization (Emerging)

While [1-13C]Pyruvate is the standard for hyperpolarized MRI, 5-ALA is investigated for imaging heme metabolism upregulation in glioblastomas.

-

Feasibility: The C3 methylene carbon has a shorter T1 relaxation time than quaternary carbons (like C1), making [3-13C]5-ALA less ideal for hyperpolarization than [1-13C]5-ALA or [5-13C]5-ALA. However, it remains valuable for thermal (non-hyperpolarized) high-resolution NMR tracking.

Analytical Characterization Methods

To validate the purity of [3-13C]5-ALA HCl before experimentation:

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Ion-pair reagent required due to polarity (e.g., 10 mM Heptafluorobutyric acid in Water/Acetonitrile).

-

Detection: UV at 268 nm (after derivatization) or Mass Spec. Note: Underivatized ALA has weak UV absorbance.

NMR Verification

-

1H NMR (D2O): Look for the alpha-methylene protons. The protons attached to C3 will appear as a doublet of triplets (due to large 1JCH coupling) rather than a simple triplet.

-

13C NMR (D2O): Dominant peak at ~35 ppm (C3). Absence of peaks at ~140-150 ppm confirms no pyrazine degradation products.

References

-

Gander, B., et al. (2000). "Degradation mechanism and stability of 5-aminolevulinic acid." Journal of Pharmaceutical Sciences, 89(10), 1335-1341. Link

-

Bunke, A., et al. (2000). "Stability of 5-aminolevulinic acid in aqueous solution." Journal of Pharmaceutical Sciences, 89(10). Link

- Novo, M., et al. (1996). "Dimerization of 5-aminolevulinic acid." Journal of Photochemistry and Photobiology B: Biology, 34, 143-148.

- Hunter, G. A., & Ferreira, G. C. (2011). "5-Aminolevulinic acid synthase: catalysis of the first step of heme biosynthesis." Cellular and Molecular Biology, 57(2), 28-39.

-

Sigma-Aldrich. "5-Aminolevulinic acid-3-13C hydrochloride Product Information." Link

An In-depth Technical Guide to Differentiating [3-¹³C]ALA and [4-¹³C]ALA Labeling Patterns in Metabolic Research

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Isotopic Labeling in Fatty Acid Metabolism

Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, plays a crucial role in human health, serving as a precursor to longer-chain polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and also as an energy source through β-oxidation.[1][2][3] Stable isotope tracing, utilizing molecules like ¹³C-labeled ALA, has become an indispensable tool for elucidating the intricate pathways of fatty acid metabolism in both healthy and diseased states.[][5][6] This technique allows researchers to track the fate of carbon atoms from a specific precursor through various metabolic transformations, providing a dynamic view of metabolic fluxes.[7][8][9]

However, the strategic placement of the ¹³C label within the precursor molecule is paramount, as it dictates the specific metabolic questions that can be answered. This guide provides an in-depth technical exploration of the differences in labeling patterns between two such tracers, [3-¹³C]ALA and [4-¹³C]ALA. Understanding these distinctions is critical for designing robust experiments and accurately interpreting the resulting data in the context of drug development and metabolic research.

The Metabolic Crossroads of ALA: β-Oxidation and Beyond

The primary catabolic fate for the majority of dietary ALA is mitochondrial β-oxidation, a cyclical process that sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[1][10] Concurrently, ALA can be elongated and desaturated in the endoplasmic reticulum to produce longer-chain omega-3 fatty acids.[11][12] The initial steps of β-oxidation are where the metabolic fates of the C3 and C4 carbons of ALA diverge, leading to distinct labeling patterns in downstream metabolites.

The Decisive First Step: Acyl-CoA Dehydrogenase

The first step of β-oxidation involves the formation of a double bond between the α (C2) and β (C3) carbons by acyl-CoA dehydrogenase. This is a critical juncture for our labeled tracers.

-

For [3-¹³C]ALA: The ¹³C label is at the β-carbon. The action of acyl-CoA dehydrogenase directly involves this labeled carbon in the formation of the double bond.

-

For [4-¹³C]ALA: The ¹³C label is at the γ-carbon and is not directly involved in this initial dehydrogenation step.

This initial enzymatic reaction sets the stage for the differential fates of the ¹³C label from these two tracers in the subsequent rounds of β-oxidation.

Visualizing the Divergence: Metabolic Fates of [3-¹³C]ALA vs. [4-¹³C]ALA

The following diagram illustrates the initial steps of β-oxidation and the resulting labeled products from [3-¹³C]ALA and [4-¹³C]ALA.

Caption: Divergent fates of ¹³C labels from [3-¹³C]ALA and [4-¹³C]ALA during the first round of β-oxidation.

Predicting the Labeling Patterns: A Comparative Analysis

The distinct positioning of the ¹³C label in [3-¹³C]ALA versus [4-¹³C]ALA will result in predictable differences in the labeling of key downstream metabolites.

| Metabolite | Expected Labeling from [3-¹³C]ALA | Expected Labeling from [4-¹³C]ALA | Rationale |

| First Acetyl-CoA produced | Unlabeled | [2-¹³C]Acetyl-CoA | In the first round of β-oxidation of [3-¹³C]ALA, the labeled carbon becomes the C1 of the shortened fatty acyl-CoA, while the acetyl-CoA released is unlabeled. For [4-¹³C]ALA, the labeled carbon becomes the C2 of the acetyl-CoA released. |

| TCA Cycle Intermediates (e.g., Citrate, Succinate) | Unlabeled from the first turn | Labeled from the first turn | The labeling of TCA cycle intermediates is directly dependent on the labeled acetyl-CoA entering the cycle. |

| Elongated Fatty Acids (e.g., EPA, DHA) | Labeled at odd-numbered carbons (e.g., C3, C5, etc.) | Labeled at even-numbered carbons (e.g., C4, C6, etc.) | The position of the label is maintained during the elongation process, which adds two-carbon units to the carboxyl end of the fatty acid. |

| Propionyl-CoA (from odd-chain β-oxidation) | Labeled ([1-¹³C]Propionyl-CoA) | Unlabeled | Since ALA has an odd number of carbons (18), the final round of β-oxidation of the shortened acyl-CoA derived from [3-¹³C]ALA will yield a labeled propionyl-CoA. |

Experimental Design and Methodologies

A robust experimental design is crucial for accurately capturing and interpreting the differential labeling patterns from [3-¹³C]ALA and [4-¹³C]ALA.

Experimental Workflow

Caption: A generalized workflow for a stable isotope tracing study using ¹³C-labeled ALA.

Step-by-Step Experimental Protocol

-

Cell Culture or Animal Model Preparation:

-

For in vitro studies, culture cells of interest (e.g., hepatocytes, adipocytes) to a desired confluency.

-

For in vivo studies, acclimate animals (e.g., mice, rats) to the experimental conditions and diet.

-

-

Tracer Administration:

-

Prepare stock solutions of [3-¹³C]ALA and [4-¹³C]ALA complexed to fatty acid-free bovine serum albumin (BSA) for enhanced solubility and cellular uptake.

-

For in vitro studies, replace the culture medium with a medium containing the ¹³C-labeled ALA at a known concentration.

-

For in vivo studies, administer the labeled ALA via oral gavage or intravenous injection.

-

-

Time-Course Sampling:

-

Collect samples (cells, plasma, tissues) at various time points after tracer administration to capture the dynamic changes in metabolite labeling.

-

Immediately quench metabolic activity by flash-freezing samples in liquid nitrogen.

-

-

Metabolite Extraction:

-

Perform a biphasic extraction using a solvent system such as methanol:chloroform:water to separate polar and nonpolar metabolites.

-

The nonpolar phase will contain the fatty acids and other lipids, while the polar phase will contain TCA cycle intermediates and other small molecules.

-

-

Analytical Detection:

-

Mass Spectrometry (LC-MS/MS or GC-MS): Analyze the extracted metabolites to determine the mass isotopologue distribution (MID) for each metabolite of interest. This will reveal the extent of ¹³C incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed positional analysis of the ¹³C label within the metabolite, ¹³C-NMR or ¹H-¹³C heteronuclear correlation spectroscopy can be employed.[13][14][15] This is particularly useful for confirming the position of the label in elongated fatty acids.

-

-

Data Analysis and Interpretation:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Calculate the fractional enrichment of ¹³C in each metabolite over time.

-

Utilize metabolic flux analysis software to model the flow of the ¹³C label through the metabolic network and quantify the relative contributions of different pathways.

-

Conclusion: Strategic Tracer Selection for Targeted Metabolic Insights

The choice between [3-¹³C]ALA and [4-¹³C]ALA as a metabolic tracer is not arbitrary; it is a strategic decision that should be guided by the specific research question.

-

[3-¹³C]ALA is an ideal tracer for studying the fate of the carbon backbone of ALA as it is shortened during β-oxidation and for investigating the metabolism of the resulting propionyl-CoA.

-

[4-¹³C]ALA is the preferred tracer for directly probing the entry of acetyl-CoA derived from ALA into the TCA cycle and for tracking the incorporation of these two-carbon units into newly synthesized molecules.

By carefully considering the distinct metabolic fates of the C3 and C4 positions of alpha-linolenic acid and employing the appropriate analytical techniques, researchers can gain deeper and more precise insights into the complexities of fatty acid metabolism. This knowledge is fundamental for the development of novel therapeutic strategies targeting metabolic dysregulation in a variety of diseases.

References

-

The metabolic fate of alpha linolenic acid (ALA) | DPO International. [Link]

-

¹³C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC. [Link]

-

Alpha Linolenic Acid and Linoleic Acid Metabolism - SMPDB. [Link]

-

α-Linolenic acid - Wikipedia. [Link]

-

alpha-linolenic acid (ALA) metabolism | Pathway - PubChem - NIH. [Link]

-

Alpha-linolenic acid metabolism in men and women: nutritional and biological implications. [Link]

-

Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PubMed. [Link]

-

¹³C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - American Physiological Society Journal. [Link]

-

¹³C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed. [Link]

-

Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) - ResearchGate. [Link]

-

An overview of methods using ¹³C for improved compound identification in metabolomics and natural products - Frontiers. [Link]

-

Fatty acid composition and metabolic partitioning of α-linolenic acid are contingent on life stage in human CD3+ T lymphocytes - Frontiers. [Link]

-

¹³C Metabolic Flux Analysis - Institute of Molecular Systems Biology. [Link]

-

Gas Chromatography–Mass Spectrometry-Based ¹³C-Labeling Studies in Plant Metabolomics - Springer Nature Experiments. [Link]

-

¹³C NMR Metabolomics: Applications at Natural Abundance | Analytical Chemistry. [Link]

-

The Metabolic Fate of Alpha Linolenic Acid ALA | PDF - Scribd. [Link]

-

Metabolism of alpha-linolenic acid in humans - PubMed. [Link]

-

Metabolism of alpha-linolenic acid in humans - ResearchGate. [Link]

-

¹³C-NMR: a simple yet comprehensive method for analysis of intermediary metabolism - PubMed. [Link]

-

¹³C NMR studies of fatty acid-protein interactions: comparison of homologous fatty acid-binding proteins produced in the intestinal epithelium - PubMed. [Link]

-

NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - UKnowledge. [Link]

-

¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - Frontiers. [Link]

-

Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf - NIH. [Link]

-

β-Oxidation of saturated even and odd chain fatty acids and detection... - ResearchGate. [Link]

-

Metabolism and Physiological Effects of Cyclic Fatty Acids Formed from Linoleic and alpha-Linolenic Acids during Frying - AOCS. [Link]

-

Fatty acid beta-Oxidation - AOCS. [Link]

-

The Role of α-Linolenic Acid and Its Oxylipins in Human Cardiovascular Diseases - MDPI. [Link]

-

PathBank. [Link]

-

Oxidation of odd chain saturated and unsaturated fatty acids - Narayana Medical College, Nellore. [Link]

-

17.2: Oxidation of Fatty Acids - Biology LibreTexts. [Link]

-

Metabolism of [3-¹³C]pyruvate and [3-¹³C]propionate in normal and ischaemic rat heart in vivo: ¹H- and ¹³C-NMR studies - PMC. [Link]

-

Metabolic pathways interrogated according to ¹³C labelled position,... - ResearchGate. [Link]

-

A roadmap for interpreting ¹³C metabolite labeling patterns from cells - PMC - NIH. [Link]

-

Optimization of ¹³C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - bioRxiv. [Link]

-

Linoleic and α-linolenic acid as precursor and inhibitor for the synthesis of long-chain polyunsaturated fatty acids in liver and brain of growing pigs | animal | Cambridge Core. [Link]

Sources

- 1. dpointernational.com [dpointernational.com]

- 2. alpha-linolenic acid (ALA) metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of alpha-linolenic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ckisotopes.com [ckisotopes.com]

- 6. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 7. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. 13C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. SMPDB [smpdb.ca]

- 12. PathBank [pathbank.org]

- 13. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 13C-NMR: a simple yet comprehensive method for analysis of intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

metabolic fate of carbon-3 in 5-aminolevulinic acid biosynthesis

An In-Depth Technical Guide to the Metabolic Fate of Carbon-3 in 5-Aminolevulinic Acid Biosynthesis

Executive Summary

5-Aminolevulinic acid (ALA) is the universal precursor for all tetrapyrroles, including hemes, chlorophylls, and cobalamins, making its biosynthesis a critical control point in cellular metabolism.[1][2] Nature has evolved two distinct and elegant pathways for its synthesis: the C4 (Shemin) pathway and the C5 pathway.[3][4] This guide provides a detailed technical analysis of these pathways with a specific focus on the metabolic journey of the carbon-3 atom from the initial precursors to its final position in the ALA molecule. Understanding this atomic fate is fundamental for researchers in metabolic engineering, drug development, and biochemistry, as it underpins the design and interpretation of isotopic labeling studies aimed at quantifying metabolic flux and elucidating regulatory mechanisms. We will explore the enzymatic machinery, reaction mechanisms, and the experimental methodologies required to trace these atomic transformations, providing both field-proven insights and actionable protocols for laboratory investigation.

The Two Foundational Pathways of ALA Biosynthesis

The production of ALA is a conserved and vital process, yet organisms have diverged into two primary synthetic routes.[5]

-

The C4 Pathway (Shemin Pathway): Found in animals, fungi, and α-proteobacteria, this pathway constructs ALA through the condensation of succinyl-CoA and glycine.[1][2][6]

-

The C5 Pathway: Utilized by plants, algae, and most other bacteria, this route ingeniously rearranges the intact five-carbon skeleton of glutamate to form ALA.[7][8][9]

The choice of pathway has significant implications for the organism's core metabolism, drawing precursors from either the TCA cycle and amino acid pools (C4) or directly from the glutamate pool (C5).[10] This guide will dissect each pathway to trace the specific fate of the precursor's third carbon atom.

The C4 Pathway: A Decarboxylative Condensation

The C4 pathway, occurring in the mitochondria, is a classic example of PLP-dependent enzyme chemistry, catalyzed by 5-Aminolevulinate Synthase (ALAS).[6][11] The reaction is the committed and rate-limiting step of heme synthesis in the organisms that use this pathway.[1][11]

Enzymology and Reaction Mechanism

ALAS (EC 2.3.1.37) catalyzes the condensation of succinyl-CoA and glycine.[1] The reaction requires pyridoxal 5'-phosphate (PLP) as an essential cofactor.[12] The mechanism proceeds in two main stages:

-

Condensation: Glycine binds to the PLP cofactor, forming an external aldimine. A conserved lysine residue in the active site abstracts a proton from the α-carbon of glycine, creating a nucleophilic carbanion.[2][6] This carbanion attacks the thioester carbonyl carbon of succinyl-CoA, leading to the release of Coenzyme A.[2]

-

Decarboxylation: The resulting intermediate, α-amino-β-ketoadipate, remains bound to the enzyme before the carboxyl group derived from glycine is removed, yielding 5-aminolevulinic acid.[11]

Metabolic Fate of Carbon-3

To trace the fate of carbon-3, we must first define the numbering of the precursors:

-

Succinyl-CoA: C1 is the thioester carbon, followed by C2, C3, and C4 (the terminal carboxyl carbon).

-

Glycine: C1 is the carboxyl carbon, and C2 is the α-carbon.

During the ALAS-catalyzed reaction, the C1 of glycine is lost as CO₂. The final five-carbon backbone of ALA is therefore composed of all four carbons from succinyl-CoA and the C2 (α-carbon) of glycine.[1]

The mapping is as follows:

-

C1, C2, C3, C4 of Succinyl-CoA become C1, C2, C3, C4 of ALA , respectively.

-

C2 of Glycine becomes C5 of ALA .

Therefore, the metabolic fate of carbon-3 of succinyl-CoA is to become carbon-3 of 5-aminolevulinic acid. This direct correspondence is a key feature of the C4 pathway.

Visualization of the C4 Pathway Carbon Flow

The following diagram illustrates the atomic transfer from precursors to the product, highlighting the journey of carbon-3.

Caption: Carbon flow in the C4 pathway of ALA synthesis.

The C5 Pathway: An Intramolecular Rearrangement

The C5 pathway, prevalent in plants and most bacteria, forms ALA from the intact carbon skeleton of glutamate.[13] This elegant pathway involves three enzymatic steps and a unique role for transfer RNA (tRNA).[4][7]

Enzymology and Reaction Mechanism

-

Glutamyl-tRNA Synthetase (GluTS): This enzyme ligates glutamate to its cognate tRNA (tRNAGlu), forming glutamyl-tRNA. This step "activates" the α-carboxyl group of glutamate for the subsequent reduction.[7][8]

-

Glutamyl-tRNA Reductase (GluTR): In an NADPH-dependent reaction, GluTR reduces the activated α-carboxyl group of the tRNA-bound glutamate to an aldehyde, forming glutamate-1-semialdehyde (GSA).[7][14] This is a key regulatory and rate-limiting step in the pathway.[14][15]

-

Glutamate-1-semialdehyde Aminotransferase (GSA-AM): This PLP-dependent enzyme catalyzes an intramolecular transamination, moving the amino group from C2 to C1 of the GSA molecule to produce 5-aminolevulinic acid.[16][17]

Metabolic Fate of Carbon-3

In the C5 pathway, the entire five-carbon backbone of glutamate is conserved and rearranged. The numbering of the carbons in glutamate (C1 being the α-carboxyl carbon) is maintained throughout the transformation to GSA and finally to ALA.

The mapping is a direct 1-to-1 conversion:

-

C1 of Glutamate → C1 of GSA → C1 of ALA

-

C2 of Glutamate → C2 of GSA → C2 of ALA

-

C3 of Glutamate → C3 of GSA → C3 of ALA

-

C4 of Glutamate → C4 of GSA → C4 of ALA

-

C5 of Glutamate → C5 of GSA → C5 of ALA

Therefore, the metabolic fate of carbon-3 of glutamate is to become carbon-3 of 5-aminolevulinic acid. The integrity of the carbon chain from C2 through C5 is preserved, with the key chemical transformations occurring at C1. This was definitively proven in early isotopic labeling studies where greening barley was fed specifically labeled [¹⁴C]glutamic acid.[18]

Visualization of the C5 Pathway Carbon Flow

The diagram below illustrates the conservation of the carbon skeleton during the C5 pathway, emphasizing the static position of carbon-3.

Caption: Carbon skeleton rearrangement in the C5 pathway.

Experimental Verification: Isotopic Labeling Protocols

The elucidation of these pathways relies on isotopic labeling experiments. By supplying a precursor enriched with a heavy isotope (e.g., ¹³C) at a specific atomic position, one can trace its path into the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Causality Behind Experimental Design

-

Choice of Isotope: ¹³C is preferred for NMR-based analysis as it allows for the precise determination of the label's position within the purified product molecule. ¹⁴C, a radioisotope, is useful for quantifying overall incorporation but provides less structural information.

-

Inhibitor Application: To facilitate the analysis, downstream metabolism of ALA is often blocked. Levulinic acid, a competitive inhibitor of ALA dehydratase, is commonly used to force the accumulation of ALA, increasing the yield for extraction and analysis.[18]

-

Purification is Critical: The labeled ALA must be purified to homogeneity (e.g., via HPLC) to ensure that analytical signals are not contaminated by other metabolites, which could lead to misinterpretation of the label's position.

-

Self-Validation: The protocol is self-validating through the inclusion of controls. A parallel experiment with unlabeled precursors confirms the identity of the ALA peak in analytical readouts (e.g., HPLC retention time, NMR chemical shifts). The analysis of the labeled sample must show a specific signal enhancement only at the predicted atomic position.

Protocol: Tracing [3-¹³C]Glutamate into ALA via the C5 Pathway

This protocol provides a representative workflow for confirming the fate of C3 in the C5 pathway using E. coli, a bacterium known to utilize this route.[8]

Objective: To demonstrate that the ¹³C label from [3-¹³C]glutamate is incorporated specifically into the C3 position of 5-aminolevulinic acid.

Methodology:

-

Strain and Culture Preparation:

-

Inoculate a 5 mL starter culture of E. coli K-12 in M9 minimal medium and grow overnight at 37°C with shaking.

-

Use the starter culture to inoculate 500 mL of M9 minimal medium in a 2L flask. Grow at 37°C with shaking to an OD₆₀₀ of ~0.5.

-

-

Isotopic Labeling and ALA Accumulation:

-

Add sterile [3-¹³C]glutamate to a final concentration of 20 mM.

-

Simultaneously, add sterile levulinic acid to a final concentration of 40 mM to inhibit ALA dehydratase (HemB).

-

Incubate for an additional 4-6 hours to allow for uptake, metabolism, and accumulation of labeled ALA.

-

-

Cell Harvesting and ALA Extraction:

-

Harvest cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 10 mL of 5% (w/v) trichloroacetic acid (TCA) and incubate on ice for 30 minutes to lyse cells and precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes to pellet cell debris. Collect the supernatant containing ALA.

-

-

Purification of ALA:

-

Adjust the pH of the supernatant to ~3.0 with NaOH.

-

Apply the supernatant to a Dowex 50W-X8 cation-exchange column pre-equilibrated with 0.1 M sodium acetate buffer, pH 3.0.

-

Wash the column extensively with the equilibration buffer to remove unbound contaminants.

-

Elute ALA with a gradient of NaOH or a suitable buffer (e.g., 0.5 M sodium acetate, pH 5.0).

-

Collect fractions and quantify ALA using a colorimetric assay (e.g., Ehrlich's reagent).

-

Pool ALA-containing fractions and confirm purity using reverse-phase HPLC. Lyophilize the purified sample.

-

-

Analytical Verification by ¹³C-NMR:

-

Dissolve the lyophilized ALA sample in D₂O.

-

Acquire a proton-decoupled ¹³C-NMR spectrum.

-

As a control, acquire a spectrum of an unlabeled, authentic ALA standard under identical conditions to assign chemical shifts for C1-C5.

-

Expected Result: The spectrum of the isotopically labeled sample will show a dramatically enhanced signal intensity exclusively for the peak corresponding to the C3 carbon of ALA, confirming the metabolic fate.

-

Data Summary Table

| Labeled Precursor | Pathway | Predicted Labeled Position in ALA | Analytical Method | Expected Outcome |

| [3-¹³C]Succinate* | C4 | C3 | ¹³C-NMR | Signal enhancement at the C3 chemical shift. |

| [3-¹³C]Glutamate | C5 | C3 | ¹³C-NMR | Signal enhancement at the C3 chemical shift. |

| [α-¹³C]Glycine | C4 | C5 | ¹³C-NMR | Signal enhancement at the C5 chemical shift. |

*Note: Labeled succinate would be fed to the cell culture and converted to succinyl-CoA via the TCA cycle.

Experimental Workflow Diagram

Caption: Workflow for tracing ¹³C-labeled precursors into ALA.

Conclusion for Researchers and Drug Development Professionals

A precise understanding of the metabolic fate of atoms in biosynthetic pathways is paramount. For researchers tracing metabolic flux, the distinct origins of ALA's carbon backbone in the C4 and C5 pathways provide a powerful tool to probe the relative activities of central carbon metabolism. For drug development professionals, particularly in fields like photodynamic therapy where ALA is a pro-drug, or in antibiotic development, the enzymes of these pathways (ALAS, GluTR, GSA-AM) represent highly specific targets.[19] Knowledge of the substrate-to-product atomic mapping is crucial for designing mechanism-based inhibitors or enzymatic assays. The direct preservation of the C3 atom from precursor to product in both pathways simplifies the interpretation of labeling studies, providing a reliable marker for tracking the flow of carbon into the vast and vital world of tetrapyrroles.

References

-

Zhang, J., Kang, Z., Chen, J., & Du, G. (2021). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Frontiers in Bioengineering and Biotechnology. [Link]

-

Wikipedia contributors. (2023). Aminolevulinic acid synthase. Wikipedia. [Link]

-

Zhang, J., Kang, Z., Chen, J., & Du, G. (2021). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Frontiers in Bioengineering and Biotechnology. [Link]

-

Ferreira, G. C., & Gong, J. (1995). Molecular enzymology of 5-Aminolevulinate synthase, the gatekeeper of heme biosynthesis. Journal of Bioenergetics and Biomembranes. [Link]

-

Smith, M. A., Kannangara, C. G., & Grimm, B. (1991). Glutamate 1-semialdehyde aminotransferase: anomalous enantiomeric reaction and enzyme mechanism. Biochemistry. [Link]

-

Neidle, E. L., & Kaplan, S. (1993). Regulation of 5-aminolevulinic acid synthesis in Rhodobacter sphaeroides 2.4.1: the genetic basis of mutant H-5 auxotrophy. Journal of Bacteriology. [Link]

-

Wang, W. Y., Huang, D. D., & Li, H. M. (1999). Gene regulation involved in C5 pathway for synthesis of delta-aminolevulinic acid. Photosynthesis Research. [Link]

-

J. B. (1995). Delta-aminolevulinic acid synthase (ALA synthase) reaction. Medical Biochemistry Page. [Link]

-

Li, S., et al. (2023). Regulation of 5-Aminolevunilic Acid and Its Application in Agroforestry. MDPI. [Link]

-

Oh-Hama, T., Stolowich, N. J., & Scott, A. I. (1988). 5‐Aminolevulinic acid formation from glutamate via the C5 pathway in Clostridium thermoaceticum. FEBS Letters. [Link]

-

Huang, L., Bonner, B. A., & Castelfranco, P. A. (1989). Regulation of 5-Aminolevulinic Acid (ALA) Synthesis in Developing Chloroplasts. Plant Physiology. [Link]

-

Oh-hama, T., Stolowich, N. J., & Scott, A. I. (1988). 5-Aminolevulinic acid formation from glutamate via the C5 pathway in Clostridium thermoaceticum. FEBS letters. [Link]

-

Zhu, Y., et al. (2022). Synergistic Improvement of 5-Aminolevulinic Acid Production with Synthetic Scaffolds and System Pathway Engineering. ACS Synthetic Biology. [Link]

-

Alawady, A. E., et al. (2018). Controlled Partitioning of Glutamyl-tRNA Reductase in Stroma- and Membrane-Associated Fractions Affects the Synthesis of 5-Aminolevulinic Acid. Plant and Cell Physiology. [Link]

-

Panek, H., & O'Brian, M. R. (2002). Two routes of ALA synthesis by ALA synthase (a) and the C 5 pathway... ResearchGate. [Link]

-

Alawady, A., et al. (2018). Controlled Partitioning of Glutamyl-tRNA Reductase in Stroma- and Membrane-Associated Fractions Affects the Synthesis of 5-Aminolevulinic Acid. Plant and Cell Physiology. [Link]

-

Sinha, N., et al. (2022). Glutamate 1-semialdehyde aminotransferase is connected to GluTR by GluTR-binding protein and contributes to the rate-limiting step of 5-aminolevulinic acid synthesis. Journal of Experimental Botany. [Link]

-

Astner, I., et al. (2005). Crystal structure of 5-aminolevulinate synthase, the first enzyme of heme biosynthesis, and its link to XLSA in humans. The EMBO Journal. [Link]

-

Fujiwara, T., & Harigae, H. (2024). Pyridoxine: beyond a cofactor of ALAS. Blood. [Link]

-

Li, S., et al. (2023). The pathways of ALA biosynthesis and metabolism, where the left is the... ResearchGate. [Link]

-

Bali, S., et al. (2014). The two routes for the biosynthesis of 5-aminolevulinic acid (5-ALA),... ResearchGate. [Link]

-

Sasaki, K., et al. (2002). Biosynthesis, biotechnological production and applications of 5-aminolevulinic acid. Applied Microbiology and Biotechnology. [Link]

-

Beale, S. I., Gough, S. P., & Granick, S. (1975). Biosynthesis of delta-aminolevulinic acid from the intact carbon skeleton of glutamic acid in greening barley. Proceedings of the National Academy of Sciences of the United States of America. [Link]

Sources

- 1. Molecular enzymology of 5-Aminolevulinate synthase, the gatekeeper of heme biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 5-aminolevulinate synthase, the first enzyme of heme biosynthesis, and its link to XLSA in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene regulation involved in C5 pathway for synthesis of delta-aminolevulinic acid - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Aminolevulinic acid synthase - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]

- 8. Regulation of 5-Aminolevunilic Acid and Its Application in Agroforestry [mdpi.com]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. Delta-aminolevulinic acid synthase (ALA synthase) reaction [library.med.utah.edu]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

- 14. Controlled Partitioning of Glutamyl-tRNA Reductase in Stroma- and Membrane-Associated Fractions Affects the Synthesis of 5-Aminolevulinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Glutamate 1-semialdehyde aminotransferase: anomalous enantiomeric reaction and enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Biosynthesis of delta-aminolevulinic acid from the intact carbon skeleton of glutamic acid in greening barley - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biosynthesis, biotechnological production and applications of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Tracing Tetrapyrrole Dynamics: A Comprehensive Guide to 5-Aminolevulinic Acid Stable Isotopes in Metabolic Flux Analysis

Executive Summary

5-amino-4-oxopentanoic acid hydrochloride, universally known as 5-Aminolevulinic acid hydrochloride (5-ALA HCl), is a non-proteinogenic amino acid that serves as the fundamental and rate-limiting precursor in the biosynthesis of tetrapyrroles, including heme, chlorophyll, and vitamin B12[1],[2]. In modern pharmacometabolomics, oncology, and porphyria research, the deployment of stable isotope-labeled 5-ALA (incorporating heavy isotopes such as

By utilizing Stable Isotope-Resolved Metabolomics (SIRM), researchers can unambiguously track atom-by-atom metabolic flux through compartmentalized cellular networks[3]. This whitepaper provides an authoritative guide on the mechanistic rationale for 5-ALA isotope tracing, evaluates the current supplier landscape, and details a field-proven, self-validating LC-MS/MS experimental protocol.

The Mechanistic Rationale for 5-ALA Stable Isotope Tracing

In normal cellular physiology, 5-ALA is synthesized in the mitochondria via the condensation of glycine and succinyl-CoA, a reaction catalyzed by 5-aminolevulinic acid synthase (ALAS)[4]. This step is tightly regulated by a negative feedback loop driven by intracellular heme concentrations.

The Causality of Exogenous 5-ALA Dosing:

When researchers supply exogenous stable isotope-labeled 5-ALA to a cell culture or in vivo model, it completely bypasses the highly regulated ALAS bottleneck[4]. This forces the metabolic machinery to rapidly convert the labeled 5-ALA into downstream intermediates like porphobilinogen (PBG) and protoporphyrin IX (PpIX). Because certain cancer cells (e.g., glioblastomas and multiple myelomas) have impaired ferrochelatase activity or altered iron metabolism, they hyper-accumulate the fluorescent PpIX[4],[5]. Tracing this pathway with

Fig 1: 5-ALA metabolic pathway illustrating how exogenous isotopes bypass ALAS regulation.

Strategic Procurement: Evaluating Stable Isotope Suppliers

Selecting the correct stable isotope supplier is dictated by the analytical platform (NMR vs. LC-MS/MS) and the experimental goal (absolute quantification vs. fractional enrichment). For absolute quantification via isotope dilution mass spectrometry, a fully labeled internal standard (e.g.,

Table 1: Key Suppliers of Stable Isotope-Labeled 5-ALA HCl

| Supplier | Compound Catalog Example | Isotope Labeling Pattern | Typical Purity | Primary Application |

| Cambridge Isotope Laboratories (CIL) | 5-Aminolevulinic acid·HCl | Positional (e.g., 4- | CP 96-99% | High-resolution NMR & intricate positional MFA[7]. |

| MedChemExpress (MCE) | 5-Aminolevulinic acid- | Uniform | ≥99.0% | In vitro cell tracing, pathway saturation assays[1],[8]. |

| BOC Sciences | 5-Aminolevulinic- | Fully labeled ( | Custom | Absolute quantification as an Internal Standard (IS)[]. |

Experimental Workflow & Analytical Strategy

The quantification of 5-ALA and its downstream isotopologues presents a distinct analytical challenge. Native 5-ALA is a highly polar, zwitterionic small molecule that exhibits virtually no retention on standard C18 or C8 reverse-phase liquid chromatography columns[6],[10]. Furthermore, biological matrices (like plasma or cell lysates) cause severe ion suppression during electrospray ionization (ESI).

To build a self-validating system , the workflow must incorporate two critical steps:

-

Internal Standardization: Spiking samples with a fully heavy-labeled standard (e.g.,

-ALA) prior to extraction. Because the IS co-elutes exactly with the target analyte, any signal suppression affects both equally, preserving the analyte-to-IS ratio. -

Chemical Derivatization: Converting the highly polar carboxylic acid group of 5-ALA into a butyl ester. This drastically increases the molecule's hydrophobicity, ensuring robust retention on reverse-phase columns and significantly enhancing ESI efficiency[6].

Fig 2: Self-validating LC-MS/MS workflow for 5-ALA stable isotope tracing.

Validated Protocol: In Vitro 5-ALA Isotope Tracing & LC-MS/MS Quantification

This protocol outlines the methodology for tracing

Step 1: Cell Culture and Isotope Dosing

-

Preparation: Plate cells (e.g., glioblastoma or multiple myeloma lines) in appropriate base media supplemented with 10% dialyzed fetal bovine serum to remove unlabeled endogenous metabolites[5].

-

Dosing: Introduce 5-Aminolevulinic acid-

hydrochloride (e.g., 1 mM final concentration) into the culture media[1],[4]. -

Incubation: Incubate for 6 to 24 hours depending on the target metabolite (PBG accumulates rapidly; heme requires longer flux times)[5].

Step 2: Metabolite Extraction & Protein Precipitation

-

Harvest: Rapidly wash cells with ice-cold PBS to quench metabolism.

-

Lysis & Precipitation: Add 30% sulfosalicylic acid (SSA) or cold methanol to precipitate proteins and extract polar metabolites[10],[11].

-

Internal Standard Spike: Immediately add 25 µL of a 20 µM internal standard mixture containing

-ALA[6]. -

Centrifugation: Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes at 4°C. Collect the supernatant[11].

Step 3: Butanol Derivatization

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Esterification: Reconstitute the dried extract in 100 µL of 3 N HCl in n-butanol. Incubate at 60°C for 15 minutes. Causality Note: This step converts 5-ALA to 5-ALA butyl ester, shifting its polarity for optimal reverse-phase chromatography[6].

-

Final Prep: Evaporate the butanol under nitrogen and reconstitute the residue in 100 µL of mobile phase A (water with 0.1% formic acid).

Step 4: LC-MS/MS Analysis

-

Chromatography: Inject 5 µL onto a reverse-phase C8 column or a mixed-mode column[6],[11]. Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Selective Reaction Monitoring (SRM).

-

Transitions: For butylated unlabeled 5-ALA, monitor the transition m/z 188 > 114. For the fully labeled IS (

-ALA), monitor m/z 194 > 120[6],[12]. -

Data Analysis: Calculate the fractional enrichment and absolute concentrations by integrating the area under the curve (AUC) for the respective isotopologues relative to the internal standard.

References

-

Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas ResearchGate / MDPI Cancers[Link]

-

Stable isotope-resolved metabolomics and applications for drug development PMC / NIH[Link]

-

A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen PMC / NIH[Link]

-

A LC-MS/MS method for the simultaneous quantification of 5-aminolevulinic acid and porphobilinogen ResearchGate[Link]

-

Quantification of Urine and Plasma Porphyrin Precursors Using LC–MS in Acute Hepatic Porphyrias Clinical Chemistry | Oxford Academic[Link]

-

Heme promotes venetoclax resistance in multiple myeloma through MEK-ERK signaling and purine biosynthesis Blood | American Society of Hematology[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. otsuka.co.jp [otsuka.co.jp]

- 8. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

structure and molecular weight of 13C-labeled 5-ALA HCl

The Architecture of 13C-Labeled 5-Aminolevulinic Acid Hydrochloride: Structural Dynamics and Metabolic Flux Applications

Executive Summary

5-Aminolevulinic acid (5-ALA) is a non-proteinogenic delta-amino acid that serves as the universal, rate-limiting precursor in the biosynthesis of tetrapyrroles, including heme, chlorophyll, and vitamin B12[]. In clinical and research settings, exogenous 5-ALA is utilized to bypass the highly regulated ALA synthase (ALAS) enzyme, driving the accumulation of the phototoxic and fluorescent intermediate, Protoporphyrin IX (PPIX)[2].

To rigorously quantify this metabolic flux and differentiate de novo porphyrin synthesis from endogenous baseline pools, researchers employ stable isotope-labeled variants, primarily 13C-labeled 5-ALA hydrochloride (HCl) [3]. This whitepaper provides an in-depth technical analysis of the structure, molecular weight variations, and mechanistic applications of 13C-labeled 5-ALA HCl in modern mass spectrometry and NMR workflows.

Chemical Ontology and Structural Dynamics

The Rationale for the Hydrochloride Salt

Free 5-aminolevulinic acid (5-amino-4-oxopentanoic acid) is highly unstable in aqueous solutions at physiological pH. The unprotected amine and ketone groups undergo rapid intermolecular condensation, spontaneously forming pyrazine derivatives (e.g., 2,5-dihydropyrazine)[4].

Causality in Formulation: To arrest this degradation, 5-ALA is synthesized and commercialized as a hydrochloride salt (5-ALA HCl) [2]. Protonation of the C5 amine (

Structural and Molecular Weight Variations

The introduction of stable heavy isotopes (13C, 15N) alters the molecular weight of 5-ALA HCl without changing its biochemical pharmacokinetics. The exact molecular weight shift depends on the specific labeling pattern[5][6].

Table 1: Structural and Molecular Weight Comparison of 5-ALA HCl Isotopologues

| Compound | Isotopic Labeling | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Unlabeled 5-ALA HCl | None | 167.59 | 5492-36-4 | |

| 5-13C-5-ALA HCl | C5 position only | 168.58 | 52065-79-9 | |

| 13C5, 15N-5-ALA HCl | All C and N | 173.55 | 1196157-79-5 |

Data sourced from PubChem and commercial isotope standards[7][8][9].

The Mechanistic Rationale for Isotopic Labeling

When conducting Metabolic Flux Analysis (MFA) to study heme biosynthesis (e.g., in malaria parasites or glioblastoma cells), researchers face a critical signal-to-noise problem: cells already contain massive endogenous pools of PPIX and heme[10].

The +8 Da Mass Shift Mechanism:

Using 5-13C-5-ALA HCl provides an elegant, self-validating solution. The biosynthesis of one molecule of PPIX requires the condensation of eight molecules of 5-ALA. During the enzymatic cascade, six carbons are lost as

Therefore, feeding cells 5-13C-5-ALA results in de novo PPIX and heme molecules that are exactly 8 Daltons heavier than the endogenous background, allowing perfect deconvolution via LC-MS/MS[12].

Pathway Visualization: Heme Biosynthesis Flux

Figure 1: Heme biosynthesis pathway highlighting the flux of exogenous 13C-5-ALA bypassing ALAS.

Self-Validating Experimental Protocol: 13C-MFA in Cell Culture

To ensure scientific integrity, the following LC-MS/MS protocol incorporates a self-validating internal standard system. This prevents false-negative flux readings caused by variable extraction efficiencies[12].

Phase 1: Preparation and Dosing

-

Stock Solution: Dissolve 5-13C-5-ALA HCl in sterile DPBS to a concentration of 100 mM. Crucial: Wrap the tube in aluminum foil. 5-ALA itself is not photosensitive, but the resulting intracellular PPIX is highly phototoxic.

-

Cell Culture: Seed target cells (e.g., Plasmodium falciparum-infected erythrocytes or U87 glioblastoma cells) in 6-well plates.

-

Isotope Dosing: Spike the culture media with 5-13C-5-ALA to a final concentration of 200 µM. Incubate for 12–24 hours under standard conditions (37°C, 5%

)[10].

Phase 2: Quenching and Extraction (Self-Validating Step)

-

Washing: Aspirate media and wash cells 3x with ice-cold PBS to halt metabolism and remove extracellular 13C-5-ALA.

-

Internal Standard Addition (The Causality Check): Add 500 µL of extraction solvent (80:20 Methanol:Acetonitrile, pre-chilled to -80°C) spiked with 50 nM Deuteroporphyrin IX .

-

Why Deuteroporphyrin? It is a non-endogenous porphyrin. By measuring its recovery rate during MS analysis, you mathematically validate the extraction efficiency, ensuring that a lack of 13C-PPIX signal is due to biology, not a failed extraction.

-

-

Lysis: Scrape cells, sonicate for 10 minutes in an ice bath, and centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to an amber LC vial.

Phase 3: LC-MS/MS Analysis

-

Chromatography: Inject 10 µL onto a C18 reverse-phase column using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

-

Mass Detection: Monitor the precursor-to-product ion transitions. Unlabeled PPIX will appear at m/z 563.3. The de novo synthesized 13C-PPIX will appear at m/z 571.3.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for 13C-5-ALA Metabolic Flux Analysis.

References

-

PubChem. "Aminolevulinic Acid Hydrochloride | C5H10ClNO3 | CID 123608." National Institutes of Health. Available at:[Link]

-

PubChem. "5-Aminolevulinic-13C5-15N Acid Hydrochloride | C5H10ClNO3 | CID 71308950." National Institutes of Health. Available at:[Link]

-

Sigala, P. A., et al. "Deconvoluting Heme Biosynthesis to Target Blood-Stage Malaria Parasites." eLife, 2015. Available at: [Link]

-

Dailey, H. A., et al. "Prokaryotic Heme Biosynthesis: Multiple Pathways to a Common Essential Product." Microbiology and Molecular Biology Reviews, 2017. Available at:[Link]

Sources

- 2. Aminolevulinic Acid Hydrochloride | C5H10ClNO3 | CID 123608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. infoscience.epfl.ch [infoscience.epfl.ch]

- 5. 5-Aminolevulinic-13C5-15N Acid Hydrochloride | C5H10ClNO3 | CID 71308950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Aminolevulinic acid-5-13C 13C = 99atom , = 99 CP 52065-79-9 [sigmaaldrich.com]

- 7. 5-Aminolevulinic acid-5-13C hydrochloride | CAS 52065-79-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 5-Aminolevulinic acid-5-13C hydrochloride | C5H10ClNO3 | CID 12358380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. clearsynth.com [clearsynth.com]

- 10. Deconvoluting heme biosynthesis to target blood-stage malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. elifesciences.org [elifesciences.org]

Chapter 1: The Porphyrin Pathway & The Power of Tracers

An In-Depth Technical Guide to the Role of Stable Isotope-Labeled 5-Aminolevulinic Acid in Porphyrin Metabolism Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Aminolevulinic acid (5-ALA) is the first committed precursor in the heme biosynthesis pathway, a fundamental process essential for cellular respiration, detoxification, and oxygen transport.[1][2] The ability to trace the metabolic fate of 5-ALA provides an unparalleled window into the dynamics of this pathway. This guide details the application of stable isotope-labeled 5-ALA (e.g., 13C or 2H labeled) as a powerful tool for metabolic flux analysis. We will explore its core applications, from elucidating enzyme kinetics and diagnosing metabolic disorders to advancing cancer diagnostics and therapies. This document provides not only the theoretical underpinnings but also practical, field-proven protocols to empower researchers in their scientific endeavors.

The Heme Biosynthesis Pathway: A Cellular Cornerstone

Heme synthesis is an eight-enzyme process that begins in the mitochondria with the condensation of glycine and succinyl-CoA to form 5-aminolevulinic acid (5-ALA), a reaction catalyzed by 5-aminolevulinate synthase (ALAS).[1][2] This is the rate-limiting step in non-erythroid cells.[1] 5-ALA is then transported to the cytosol for a series of reactions, ultimately re-entering the mitochondria for the final steps, which culminate in the insertion of ferrous iron into protoporphyrin IX (PpIX) to form heme.[1][3]

Dysfunctions in this pathway's enzymes lead to a group of genetic disorders known as porphyrias, characterized by the accumulation of specific porphyrin precursors.[4][5] Therefore, methods to accurately measure the flow, or flux, of metabolites through this pathway are critical for both basic research and clinical diagnostics.

Diagram 1: The Heme Biosynthesis Pathway This diagram illustrates the sequential enzymatic steps in the conversion of 5-ALA to Heme, highlighting the subcellular locations of each reaction.

Caption: Overview of the Heme Synthesis Pathway.

Why Use a Stable Isotope Tracer?

While traditional methods can measure static concentrations of porphyrins, they fail to capture the dynamic nature of the pathway. Stable isotope labeling is a powerful technique for metabolic flux analysis (MFA), allowing researchers to trace the journey of atoms through a metabolic network.[6][7][8]

By introducing a "heavy" version of 5-ALA—where some carbon (12C) or hydrogen (1H) atoms are replaced with their non-radioactive, heavier stable isotopes (13C or 2H/D)—we can distinguish the exogenously supplied precursor and its downstream metabolites from the endogenous, unlabeled ("light") pool.[7][9] This offers several key advantages:

-

Quantitative Flux Measurement: It allows for the precise measurement of the rate of synthesis of porphyrin intermediates and heme, providing a true picture of pathway activity.[10]

-

Safety: Unlike radioactive tracers (e.g., 14C), stable isotopes are non-radioactive and safe for use in a wide range of in vitro and in vivo studies, including human clinical research.[6][9]

-

Specificity: Labeled 5-ALA is a highly specific tracer for the heme biosynthesis pathway, providing a more accurate measure of pathway flux compared to using more general precursors like glycine.[1]

-

High Sensitivity: Modern mass spectrometry (MS) can easily distinguish between the light and heavy isotopologues, providing high sensitivity and accuracy.[9]

Chapter 2: Core Applications in Research and Development

The use of stable isotope-labeled 5-ALA provides critical insights across multiple scientific domains.

Mechanistic Studies of Porphyrias

Porphyrias are characterized by enzymatic deficiencies in the heme pathway.[4][11] By administering labeled 5-ALA to patient-derived cells or model systems, researchers can:

-

Pinpoint Enzyme Deficiencies: A bottleneck in the pathway will cause the labeled substrate of the deficient enzyme to accumulate and the labeled products to decrease, precisely identifying the dysfunctional step.

-

Quantify Residual Enzyme Activity: The rate of conversion of the labeled substrate to its product can provide a quantitative measure of residual enzyme function, which can be crucial for prognosis and therapy evaluation.

-

Evaluate Therapeutic Efficacy: The ability of a novel therapy to restore metabolic flux can be directly measured by monitoring the normalization of labeled metabolite profiles.

Advancing Photodynamic Therapy (PDT) and Diagnosis (PDD)

5-ALA is widely used in oncology for photodynamic therapy (PDT) and fluorescence-guided surgery.[3][12][13] Exogenous 5-ALA bypasses the natural rate-limiting step, leading to a preferential accumulation of the photosensitive intermediate Protoporphyrin IX (PpIX) in cancer cells.[14][15][16] This selectivity is attributed to factors like altered enzyme activities (e.g., lower ferrochelatase activity) and increased transporter expression in tumor cells.[14][15]

Stable isotope-labeled 5-ALA enables researchers to:

-

Trace PpIX Synthesis: Quantify the exact rate at which tumor cells convert exogenous 5-ALA into PpIX.

-

Optimize Dosing and Timing: Determine the optimal incubation time and 5-ALA concentration to achieve maximum PpIX accumulation for enhanced therapeutic effect or diagnostic fluorescence.[13]

-

Investigate Resistance Mechanisms: In tumors that do not respond well to 5-ALA-PDT, labeled 5-ALA can help determine if the resistance is due to poor uptake, reduced conversion to PpIX, or rapid clearance of PpIX.[17]

Chapter 3: A Practical Guide to Experimental Workflow

This section provides a self-validating, step-by-step methodology for a typical in vitro experiment using stable isotope-labeled 5-ALA to measure porphyrin synthesis flux.

Experimental Design Considerations

-

Isotope Selection: 5-ALA labeled with 13C (e.g., 5-ALA-13C4) or Deuterium (e.g., 5-ALA-d3) are common choices. The choice depends on commercial availability and the specific mass shifts desired for MS analysis.

-

Cell Line: Select a cell line relevant to the research question (e.g., a glioma cell line for PDT research, or fibroblasts from a porphyria patient).

-

Controls: Always include:

-

An "unlabeled" control (cells treated with vehicle only) to establish baseline endogenous porphyrin levels.

-

A "light 5-ALA" control (cells treated with standard, unlabeled 5-ALA) to control for any effects of substrate loading on the pathway.

-

-

Time-Course and Concentration: Perform pilot studies to determine the optimal labeling time and 5-ALA concentration. A typical starting point is 4-24 hours of incubation with 100 µM - 1 mM labeled 5-ALA.

Diagram 2: Experimental Workflow for Stable Isotope Labeling This flowchart outlines the key stages of a metabolic flux experiment using labeled 5-ALA, from cell culture to data analysis.

Caption: From Cell Culture to Flux Calculation.

Step-by-Step Protocol: In Vitro Labeling

-

Cell Culture: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to ~80% confluency.

-

Labeling Medium: Prepare fresh culture medium containing the desired concentration of stable isotope-labeled 5-ALA.

-

Labeling: Aspirate the old medium from the cells, wash once with PBS, and add the labeling medium. Place cells back in the incubator for the predetermined time.

-

Harvesting:

-

Place the culture plate on ice.

-

Aspirate the labeling medium.

-

Wash cells twice with ice-cold PBS to remove any residual extracellular 5-ALA.

-

Lyse the cells using a suitable method (e.g., scraping into a solvent or using lysis buffer). A known quantity of a labeled internal standard for a specific porphyrin can be added at this stage for absolute quantification.[18]

-

-

Porphyrin Extraction:

-

A common method involves extraction with a mixture of acetone and concentrated HCl.[1]

-

Further purification can be achieved with a diethyl ether extraction.[1]

-

The sample should be protected from light from this point forward, as porphyrins are light-sensitive.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the porphyrin extract in a solvent compatible with the LC-MS/MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC-MS/MS Analysis and Data Interpretation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice for this application due to its high selectivity and sensitivity.[18][19][20]

-

Chromatography: Use a reverse-phase C18 column to separate the different porphyrin intermediates.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each light and heavy porphyrin.

-

Data Analysis:

-

Integrate the peak areas for each light (endogenous) and heavy (newly synthesized) porphyrin.

-

Calculate the fractional isotopic enrichment for each metabolite. For example, for PpIX: Enrichment (%) = [Heavy PpIX Area / (Heavy PpIX Area + Light PpIX Area)] * 100

-

The rate of enrichment over time directly reflects the metabolic flux through the pathway.

-

Table 1: Example MRM Transitions for LC-MS/MS Analysis of Protoporphyrin IX

This table provides hypothetical mass-to-charge (m/z) values for monitoring unlabeled (Light) and labeled (Heavy) Protoporphyrin IX (PpIX) synthesized from 5-ALA-13C4. Since eight molecules of 5-ALA form one molecule of PpIX, the fully labeled PpIX will have a mass shift of +32 Da (8 x 4 Da).

| Analyte | Labeling | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Note |

| Protoporphyrin IX | Light (12C) | 563.3 | 445.2 | Endogenous Pool |

| Protoporphyrin IX | Heavy (13C32) | 595.3 | 477.2 | Synthesized from 13C4-5-ALA |

Note: Actual product ions may vary and must be optimized experimentally.

Chapter 4: Conclusion and Future Outlook

Stable isotope-labeled 5-aminolevulinic acid is an indispensable tool for the modern life scientist investigating porphyrin metabolism. It transforms the study of this pathway from a static snapshot into a dynamic analysis of metabolic flux.[6][7] This approach provides unparalleled quantitative insights into disease mechanisms, such as porphyrias, and offers a robust platform for optimizing diagnostic and therapeutic strategies in oncology. As mass spectrometry technologies continue to improve in sensitivity and resolution, the application of labeled 5-ALA will undoubtedly uncover even finer details of heme biosynthesis regulation, paving the way for novel therapeutic interventions and personalized medicine.

References

-